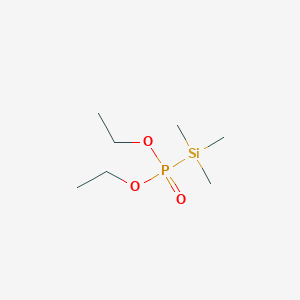
Diethyl (trimethylsilyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (trimethylsilyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (trimethylsilyl)phosphonate can be synthesized through the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. This reaction typically occurs at room temperature (20°C) and yields this compound with a conversion rate of approximately 76% . Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (trimethylsilyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions with aryl and vinyl halides, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hexamethyldisilazane, chloro(trimethyl)silane, and various bases. Reaction conditions often involve room temperature or mild heating, with catalysts like zinc(II) chloride or palladium to enhance reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various phosphonates, while cross-coupling reactions can produce aryl phosphonates .
Applications De Recherche Scientifique
Diethyl (trimethylsilyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: This compound is employed in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism by which diethyl (trimethylsilyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphonate
- Trimethylsilyl phosphite
- Diethyl (difluoro(trimethylsilyl)methyl)phosphonate
Uniqueness
Diethyl (trimethylsilyl)phosphonate is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers enhanced stability and reactivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
52057-48-4 |
|---|---|
Formule moléculaire |
C7H19O3PSi |
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
diethoxyphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C7H19O3PSi/c1-6-9-11(8,10-7-2)12(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
VSZFYBLSMQWXDL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)

![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)

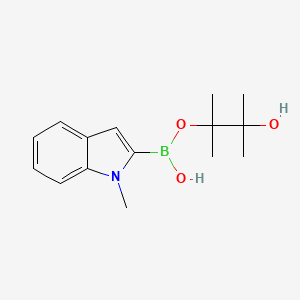
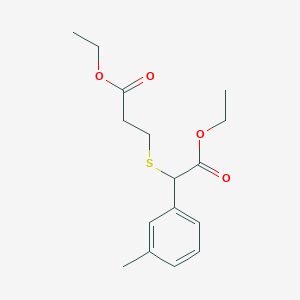
![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
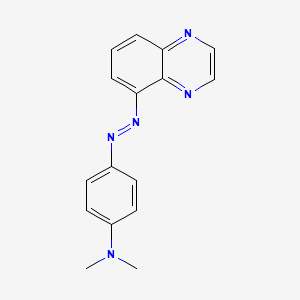
methanone](/img/structure/B13823684.png)
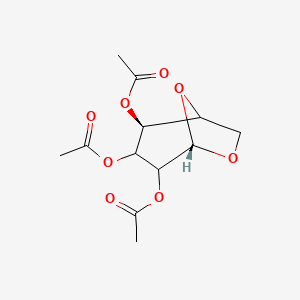
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
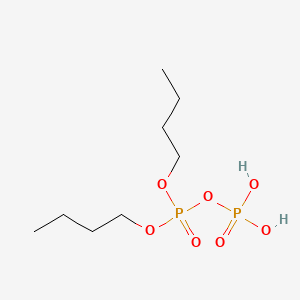
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)
